butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Condensation Reactions
A novel condensation reaction involving carboxylic acids with various non-nucleophilic N-heterocycles and anilides, including indoles like butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, has been developed. This reaction is facilitated by di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine, showing high functional group compatibility. This methodology could be pivotal for the acylation of a wide range of non-nucleophilic nitrogen compounds, offering a versatile approach to synthesizing complex organic molecules (Umehara, Ueda, & Tokuyama, 2016).
Optical Materials
Research into π-conjugated chromophores based on similar structural motifs has revealed new materials with potential applications in nonlinear optics and solar cells. For instance, an extended π-conjugated chromophore incorporating a dimethylamino phenyl group has demonstrated significant third harmonic generation efficiency, indicating its utility in nonlinear optical applications. This work underscores the potential of structurally complex molecules like this compound in the development of new materials for photonic technologies (Antony et al., 2019).
Antioxidant Properties
The antioxidant capabilities of similar compounds have been studied, with findings indicating the potential for these molecules to act as stabilizers and antioxidants in various applications. Such compounds undergo reactions that could be beneficial in polymer stabilization and degradation prevention, highlighting their utility in materials science and chemical engineering (Carloni et al., 1993).
Proton Transfer Equilibrium
Studies on substituted derivatives of 3H-indole, which share structural similarities with this compound, have provided insights into proton transfer equilibrium reactions. These reactions play a crucial role in understanding the photophysical behavior of such compounds, with implications for their use in sensors, organic electronics, and photochemistry (Sarpal, Belletěte, & Durocher, 1993).
Properties
IUPAC Name |
butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-5-6-11-27-22(26)21-14(2)20-18(23-21)12-16(13-19(20)25)15-7-9-17(10-8-15)24(3)4/h7-10,16,23H,5-6,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLIDNSKMNYDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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